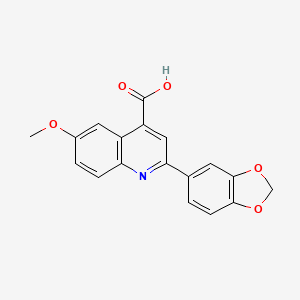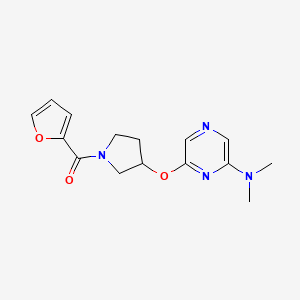![molecular formula C18H15FN2O2 B2713181 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-37-1](/img/structure/B2713181.png)
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Interaction
The compound exhibits high affinity for the GABAA/benzodiazepine receptor, as demonstrated by compounds like imidazo[1,5-a]quinoxaline amides and carbamates. These compounds bind with high affinity to the receptor and show a range of intrinsic efficacies, which is a key focus in medicinal chemistry for neuropsychiatric drug development (Tenbrink et al., 1994).
Fluorescent Chemosensor for Metal Ions
A quinoline-based sensor exhibits excellent selectivity and sensitivity for metal ions like Zn(2+) over other cations. The quinoline group, as part of the sensor, enables detection of specific metal ions, indicating potential applications in environmental monitoring and biochemistry (Li et al., 2014).
Antibacterial Activity
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, structurally related to the query compound, have shown notable antibacterial activity. Such compounds have been synthesized using eco-friendly methods and exhibit effective action against various bacteria, indicating their potential use in developing new antibiotics (Largani et al., 2017).
Anion Receptors and Sensors
Fluorinated compounds, including pyrrolo[1,2-a]quinoxalines, show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate. This indicates potential application in analytical chemistry for detecting and quantifying specific anions (Anzenbacher et al., 2000).
Synthesis of Novel Fluorinated Compounds
Research has been conducted on the synthesis of novel fluorinated compounds, such as 4H-benzo[h]chromen-4-one and 4H-pyrano[3,2-h]quinolin-4-one derivatives, which are derived from a similar structural backbone. These compounds have applications in pharmaceuticals and organic synthesis (Médebielle et al., 2008).
Halogenation in Organic Synthesis
Selective halogenation techniques, involving compounds like pyrrolo[1,2-a]quinoxalines, are crucial in pharmaceutical research and organic synthesis. Such methods enable the modification of these compounds for various applications (Le et al., 2021).
Anticancer Activity
Analogues of natural compounds, like makaluvamines, which share structural similarities with the query compound, have been synthesized and evaluated for anticancer activity. This highlights the potential of similar compounds in cancer treatment (Wang et al., 2009).
Antimicrobial Agents
Fluorine-containing 5-arylidene derivatives, which include quinazolinone and thiazolidinone motifs, have been synthesized and evaluated for their antimicrobial potency. This points to the role of such compounds in developing new antimicrobial drugs (Desai et al., 2013).
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-3-11(4-6-14)18(23)20-15-8-12-2-1-7-21-16(22)10-13(9-15)17(12)21/h3-6,8-9H,1-2,7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSKTHAUQCIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B2713099.png)
![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)
![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)
methanone](/img/structure/B2713107.png)
![Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B2713108.png)
![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)




![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
